molecular formula C6H5NO4 B6251715 4-carbamoylfuran-3-carboxylic acid CAS No. 23268-22-6

4-carbamoylfuran-3-carboxylic acid

Cat. No.: B6251715
CAS No.: 23268-22-6
M. Wt: 155.1
Attention: For research use only. Not for human or veterinary use.
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Description

4-Carbamoylfuran-3-carboxylic acid is a chemical compound belonging to the furan family, characterized by a furan ring fused with a carboxylic acid and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-carbamoylfuran-3-carboxylic acid typically involves the following steps:

  • Furan Synthesis: The furan ring can be synthesized through the cyclization of 1,4-diketones or by the dehydration of furfural.

  • Carboxylation: The furan ring is then carboxylated using reagents such as carbon monoxide in the presence of a catalyst.

  • Carbamoylation: The carboxyl group is converted to a carbamoyl group using reagents like isocyanates or carbamoyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized.

Chemical Reactions Analysis

Types of Reactions: 4-Carbamoylfuran-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The furan ring can be oxidized to form derivatives such as furanones.

  • Reduction: The carbamoyl group can be reduced to amines.

  • Substitution: The carboxyl group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Reagents such as thionyl chloride (SOCl2) for esterification and ammonia for amidation are employed.

Major Products Formed:

  • Reduction: Amines, which can be used as intermediates in organic synthesis.

  • Substitution: Esters and amides, which are valuable in various industrial applications.

Scientific Research Applications

4-Carbamoylfuran-3-carboxylic acid has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of complex organic molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-carbamoylfuran-3-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of bacterial cell walls, while its antioxidant properties may be attributed to its ability to scavenge free radicals.

Comparison with Similar Compounds

4-Carbamoylfuran-3-carboxylic acid is unique due to its specific combination of functional groups. Similar compounds include:

  • Furan-2-carboxylic acid: Lacks the carbamoyl group.

  • Furan-3-carboxylic acid: Different position of the carboxyl group.

  • Furan-3-carboxamide: Contains an amide group instead of a carboxyl group.

Properties

CAS No.

23268-22-6

Molecular Formula

C6H5NO4

Molecular Weight

155.1

Purity

95

Origin of Product

United States

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